

Isotopic Purity of Carbuterol-d9: A Technical Guide

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Compound of Interest		
Compound Name:	Carbuterol-d9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **Carbuterol-d9**, a deuterated analog of the β 2-adrenergic agonist Carbuterol. This document is intended for researchers, scientists, and drug development professionals who utilize **Carbuterol-d9** as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Carbuterol-d9 is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced by deuterium.[1] This modification makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically almost identical to the parent compound but can be distinguished by its higher molecular weight.[1] The accuracy of such quantitative assays is highly dependent on the isotopic purity of the deuterated standard. This guide summarizes the available data on the isotopic purity of Carbuterol-d9, details the experimental protocols for its determination, and illustrates its application in a typical pharmacokinetic study workflow.

Data Presentation: Isotopic Purity of Carbuterol-d9

The isotopic purity of commercially available **Carbuterol-d9** is consistently reported to be high, ensuring its reliability as an internal standard. The following table summarizes the quantitative data from various suppliers.



Supplier	Isotopic Purity Specification	Chemical Purity	CAS Number
Xcess Biosciences	≥98% (or refer to the Certificate of Analysis)	≥98%	1346747-24-7
Unnamed Supplier	98% atom D	98%	Not specified

Note: A specific Certificate of Analysis with batch-specific data was not publicly available at the time of this review. Users are strongly encouraged to obtain a lot-specific Certificate of Analysis from their supplier for the most accurate information.[2]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like **Carbuterol-d9** is crucial for its validation as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[3]

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for assessing the isotopic purity of **Carbuterol-d9** using LC-HR-MS.

1. Sample Preparation:

- Prepare a stock solution of Carbuterol-d9 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1 μg/mL with an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

2. Instrumentation and Conditions:

• Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of Carbuterol and its deuterated analog.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Scan Mode: Full scan mode to acquire the full isotopic distribution.
- 3. Data Analysis:
- Acquire the mass spectrum of the Carbuterol-d9 sample.
- Identify the monoisotopic peak of the unlabeled Carbuterol (d0) and the corresponding peaks for each of the deuterated species (d1 through d9).
- Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.

Protocol 2: Isotopic Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic purity.

- 1. Sample Preparation:
- Dissolve an accurately weighed amount of **Carbuterol-d9** in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to a concentration of 5-10 mg/mL.
- 2. Instrumentation and Conditions:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ¹H NMR: To identify and quantify any residual non-deuterated sites.



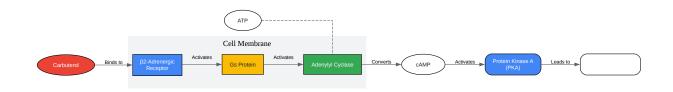
- o 13C NMR: To confirm the carbon skeleton of the molecule.
- 2H NMR: To directly observe the deuterium signals.

3. Data Analysis:

- In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
- The isotopic purity can be estimated by comparing the integration of the residual proton signals at the labeled sites to the integration of a proton signal at an unlabeled position.

Mandatory Visualizations Carbuterol's Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Carbuterol is a short-acting β 2-adrenoreceptor agonist.[4] Its therapeutic effect, particularly as a bronchodilator, is mediated through the activation of the β 2-adrenergic receptor signaling pathway.[5][6]



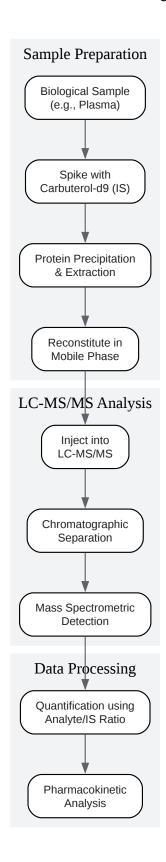
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Caption: The β2-adrenergic receptor signaling pathway activated by Carbuterol.

Experimental Workflow: Pharmacokinetic Study using Carbuterol-d9



Carbuterol-d9 is commonly used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Carbuterol in biological samples over time.[1]





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Caption: Workflow for a pharmacokinetic study using **Carbuterol-d9** as an internal standard.

Conclusion

Carbuterol-d9 is a high-purity stable isotope-labeled internal standard that is essential for the accurate quantification of Carbuterol in biological matrices. The isotopic purity is typically greater than 98%, which can be verified using standard analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Its application in pharmacokinetic studies, following a well-defined workflow, enables reliable determination of the drug's absorption, distribution, metabolism, and excretion profile, which is critical for drug development and clinical research.

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